molecular formula C12H20O3 B13000910 Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13000910
M. Wt: 212.28 g/mol
InChI Key: LDBVVOJDSVXCDA-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate is a chemically pure building block of significant interest in medicinal and organic chemistry. It features a rigid, three-dimensional bicyclo[2.2.2]octane scaffold substituted with an ethyl ester at position 1 and a hydroxymethyl group at position 4. This unique structure confers valuable steric and electronic properties, making it a versatile intermediate for the synthesis of more complex molecules . The compound serves as a key precursor in pharmaceutical research, particularly in the development of novel therapeutic agents. Dihydroxylated derivatives of the bicyclo[2.2.2]octane structure have been successfully used as scaffolds for antiviral agents . Furthermore, related bicyclo[2.2.2]octane amino acid derivatives have been investigated as L-selective inhibitors of amino acid transporters , which can suppress cell growth and induce apoptosis in cancer cells, highlighting its potential in oncology research . The two distinct functional groups on the rigid core allow for diverse chemical modifications. The ester moiety can be readily hydrolyzed to the corresponding acid or reduced to an alcohol, while the hydroxymethyl group can be oxidized or participate in substitution reactions to form ethers or esters . This reactivity enables researchers to fine-tune the compound's properties for specific applications, such as molecular torsion balance studies or the creation of combinatorial libraries for drug discovery . The compound is provided with high purity to ensure reliable and reproducible research outcomes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBVVOJDSVXCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation and Functionalization of 1,4-Dimethylene Cyclohexane

A patented method describes treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst to yield oxo-substituted bicyclo[2.2.2]octane intermediates. These intermediates can be further derivatized to introduce hydroxymethyl and ester groups. The process may involve:

  • Halogenation using alkali halides (NaCl, KBr, KI) or inorganic acid halides (SOCl2, PCl3, PBr3).
  • Acid-catalyzed transformations using strong acids such as 100% H3PO4, polyphosphoric acid, or sulfuric acid at 80–150°C.
  • Oxidation of dialdehydes to diacids, followed by esterification to form ethyl esters.

This approach allows for scalable and commercially viable synthesis of bicyclo[2.2.2]octane derivatives, including ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.

Reduction of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid

An alternative preparation involves reduction of methyl or ethyl esters of bicyclo[2.2.2]octane-1-carboxylic acid derivatives:

Step Reagents & Conditions Yield Notes
Reduction with sodium borohydride in water at 20°C overnight Sodium borohydride (NaBH4), aqueous medium, room temperature 100% Efficient reduction of ester to hydroxymethyl group, yielding the target compound as a white solid
Hydrolysis of methyl ester to acid Lithium hydroxide (2 N), THF/methanol, 20–25°C, 16 h High Converts methyl ester to carboxylic acid intermediate, which can be further esterified to ethyl ester

This method provides a straightforward route to the hydroxymethyl derivative with excellent yield and purity.

Esterification and Coupling Reactions

Esterification of 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid with ethanol under acidic conditions yields the ethyl ester. Coupling agents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and triethylamine in N,N-dimethylformamide (DMF) facilitate ester formation and further functionalization:

Step Reagents & Conditions Yield Notes
Esterification with ethanol using BOP and Et3N in DMF at 0–100°C for 6 h BOP, triethylamine, DMF, 0–100°C ~45% Enables formation of ethyl ester with controlled reaction conditions and purification by flash chromatography

This method is useful for preparing ethyl esters with high selectivity and allows for subsequent derivatization.

Method Starting Material Key Reagents Conditions Yield Remarks
Oxidation of 1,4-dimethylene cyclohexane 1,4-Dimethylene cyclohexane Oxidizing agent, transition metal catalyst, halogenation agents, strong acids 80–150°C Variable Scalable, commercial production route
Reduction of methyl ester 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid Sodium borohydride, water 20°C, overnight 100% High yield, mild conditions
Hydrolysis of methyl ester to acid Methyl ester derivative Lithium hydroxide, THF/methanol 20–25°C, 16 h High Prepares acid intermediate for esterification
Esterification with ethanol 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid BOP, triethylamine, DMF 0–100°C, 6 h ~45% Enables ethyl ester formation, requires purification
  • Transition metal-catalyzed oxidation of cyclohexane derivatives provides a versatile platform for synthesizing bicyclo[2.2.2]octane compounds with functional groups at bridgehead positions.
  • Sodium borohydride reduction is highly efficient for converting esters to hydroxymethyl groups under mild aqueous conditions, avoiding harsh reagents.
  • Esterification using BOP and triethylamine in DMF allows for controlled reaction kinetics and improved yields compared to classical acid-catalyzed esterification, though yields may vary and require chromatographic purification.
  • Reaction parameters such as temperature, catalyst loading, and reaction time critically influence yields and purity; optimization is necessary for scale-up.
  • Alternative methods such as hydroformylation and reductive amination have been reported for related bicyclo[2.2.2]octane derivatives, offering routes to diverse functionalized products.

The preparation of this compound involves strategic oxidation, reduction, and esterification steps. The most effective methods combine transition metal-catalyzed oxidation of cyclohexane precursors with selective reduction and coupling reactions. These methods provide high yields and scalability, supported by detailed experimental data and reaction condition optimizations. The compound’s synthesis is well-documented in patent literature and peer-reviewed experimental protocols, ensuring reliable and reproducible preparation for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: Various substitution reactions can occur at the hydroxymethyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is 4-(carboxymethyl)bicyclo[2.2.2]octane-1-carboxylate.

    Reduction: The major product is 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-methanol.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H18_{18}O3_3
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 94994-15-7

The compound features a bicyclo[2.2.2]octane framework, which is significant in various organic compounds and natural products. Its structural rigidity allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Chemistry

Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of derivatives that can be used in various chemical reactions:

  • Oxidation : Can be oxidized to introduce functional groups.
  • Reduction : Capable of being reduced to yield alcohols or alkanes.
  • Substitution : The hydroxymethyl group can be substituted under appropriate conditions.

Biology

In biological research, this compound is utilized for studying molecular interactions and biological pathways:

  • Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes, which could be beneficial for therapeutic applications.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, impacting signaling pathways associated with metabolic processes.

Industry

This compound can be employed in the production of specialty chemicals and materials with specific properties due to its structural characteristics.

Synthesis and Biological Evaluation

A study highlighted the synthesis of this compound through a reaction involving ethyl iodide and a bicyclic acid derivative under specific conditions (50 to 60°C in DMF). This study indicated potential applications in drug design due to its structural properties.

PPARα Agonism

Research focused on related compounds exhibiting PPARα agonism demonstrated that modifications to the bicyclic core can enhance potency and selectivity, suggesting that this compound may similarly influence metabolic pathways through receptor activation.

Cardiotoxicity Assessment

An investigation assessing the cardiotoxicity of similar compounds indicated low inhibition levels for the hERG potassium channel, suggesting a favorable safety profile for potential therapeutic use. This aspect is crucial for drug development, particularly in avoiding adverse cardiovascular effects.

Mechanism of Action

The mechanism of action of ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.2]octane scaffold is a versatile platform for derivatization. Below, key structural analogs are compared based on substituents, synthetic routes, and applications.

Table 1: Structural and Functional Comparison of Bicyclo[2.2.2]octane Derivatives

Compound Name Substituents (Position) Key Functional Groups Applications/Significance References
Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate 4-(CH2OH), 1-(COOEt) Hydroxymethyl, ethyl ester Intermediate for drug synthesis
Methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate 4-(CbzNH), 1-(COOMe) Carbamate, methyl ester Protected amine intermediate
Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride 4-(CH2NH2), 1-(COOEt) Aminomethyl, ethyl ester Potential bioactive molecule
Methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate 4-(SPh), 1-(COOMe) Thioether, methyl ester Model for C(sp3)-H functionalization
Ethyl 4-({2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl}amino)bicyclo[2.2.2]octane-1-carboxylate 4-(amino-linked fluoropyrrolidine) Cyano, fluorinated pyrrolidine Antidiabetic agent (preclinical)
Bicyclo[2.2.2]octane-1-carboxylic acid 1-(COOH) Carboxylic acid Building block for ester derivatives

Key Observations:

Substituent Effects on Reactivity: Hydroxymethyl and aminomethyl groups (e.g., in ) enhance hydrophilicity and enable further functionalization (e.g., phosphorylation or glycosylation). Bulky substituents like benzyloxycarbonyl (Cbz) or phenylthio groups (e.g., ) increase steric hindrance, affecting reaction kinetics in catalytic processes.

Synthetic Accessibility :

  • Ethyl and methyl esters (e.g., ) are commonly synthesized via nucleophilic substitution or esterification.
  • Reduction of esters to hydroxymethyl groups (e.g., LiBH4 in ) is a critical step for generating alcohol functionalities.

Biological Relevance: The antidiabetic analog () demonstrates how bicyclo[2.2.2]octane derivatives can serve as scaffolds for drug design, leveraging rigidity to improve target binding. Safety data for methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate (CAS 774487-83-1) highlight regulatory considerations for amine-containing analogs .

Physical Properties: Derivatives with electron-withdrawing groups (e.g., cyano in ) exhibit higher polarity, influencing chromatographic retention times (e.g., LC/MS Rt = 3.39 min ). Thioether-containing compounds (e.g., ) display distinct NMR profiles due to sulfur’s deshielding effects.

Biological Activity

Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H18O3C_{11}H_{18}O_3 and a molecular weight of approximately 216.29 g/mol. The compound features a hydroxymethyl group at the 4-position of the bicyclo[2.2.2]octane framework, along with an ester functional group, which contributes to its stability and reactivity in biological systems.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential roles in pharmacology and biochemistry.

The compound's mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors. The rigid bicyclic structure enhances binding affinity, which may influence biological pathways related to neurotransmission and metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of bicyclo[2.2.2]octanes exhibit significant antimicrobial properties against various bacterial strains. This compound showed promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli at certain concentrations .
  • Neuropharmacological Effects : Research indicated that compounds with similar bicyclic structures have effects on the central nervous system, potentially acting as modulators of neurotransmitter systems. This compound may influence nicotinic acetylcholine receptors, which are crucial in cognitive functions and neuroprotection .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine release in immune cells, indicating its potential use in treating inflammatory diseases .

Data Table: Biological Activity Overview

Activity Type Effect Reference
AntimicrobialInhibition of S. aureus and E. coli
NeuropharmacologicalModulation of neurotransmitter systems
Anti-inflammatoryReduction of cytokine release

Synthesis Methods

The synthesis of this compound typically involves the reaction of bicyclo[2.2.2]octane-1-carboxylic acid with ethyl iodide under basic conditions, often utilizing solvents like DMF (N,N-dimethylformamide) at elevated temperatures to enhance yield and purity .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate?

The compound can be synthesized via two primary strategies:

  • Tandem Cycloaddition : A formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefin under metal-free, enantioselective conditions yields bicyclo[2.2.2]octane carboxylates. For the hydroxymethyl derivative, post-synthetic reduction (e.g., borane-dimethyl sulfide) of a ketone intermediate (e.g., 4-(ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid) introduces the hydroxymethyl group .
  • Borane-Mediated Reduction : Starting from a bicyclo[2.2.2]octane-1-carboxylate precursor with a carbonyl group, reduction with borane-dimethyl sulfide in THF at 0°C to room temperature produces the hydroxymethyl derivative. For ethyl esters, the starting material would use ethyl instead of methyl carboxylate groups .

Typical Yields : 60–69% after purification by flash chromatography .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks for the hydroxymethyl group (δ ~3.20 ppm as a singlet) and ester ethoxy group (δ ~4.10 ppm as a quartet for CH₂CH₃, δ ~1.20 ppm as a triplet for CH₃) .
  • ¹³C NMR : Signals for the ester carbonyl (~170 ppm), hydroxymethyl carbon (~62 ppm), and bicyclic carbons (~25–35 ppm) .
    • Mass Spectrometry : Exact mass (e.g., calculated for C₁₂H₂₀O₃: 212.1412) confirms molecular weight .

Q. What are the typical reactivity patterns of this compound?

  • Ester Hydrolysis : The ethyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions (e.g., LiOH/THF/H₂O) for further functionalization .
  • Hydroxymethyl Derivatization : The hydroxyl group can undergo oxidation (to aldehyde/ketone), etherification, or esterification. For example, bromination with N-bromosuccinimide (NBS) and triphenylphosphine converts the hydroxymethyl to a bromomethyl group .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Enantioselectivity is achieved using a chiral organic base (e.g., cinchona alkaloid derivatives) in a tandem [4 + 2] cycloaddition. The reaction proceeds via an open transition state, yielding enantiomeric excess (ee) >90%. Critical parameters include solvent polarity (e.g., toluene or dichloromethane) and temperature control (0–25°C) to minimize racemization .

Q. What strategies enable C–H functionalization of the bicyclo[2.2.2]octane core?

  • Copper-Catalyzed C(sp³)–H Bond Activation : Using S-phenyl benzenethiosulfonate, the C4 position of the bicyclo[2.2.2]octane can be functionalized with aryl/alkylthio groups. Yields range from 60–64% .
  • Electrochemical Cross-Electrophile Coupling : For alkylation, paired electrolysis with nickel catalysts enables coupling of alkyl halides at the bicyclic core .

Q. What computational insights exist for the compound’s conformational stability?

DFT studies on analogous bicyclo[2.2.2]octane derivatives reveal:

  • High rigidity due to the bicyclic framework, with energy barriers >25 kcal/mol for ring distortion.
  • The hydroxymethyl group adopts an equatorial position to minimize steric strain .

Q. How is this compound used in natural product synthesis?

Bicyclo[2.2.2]octane-1-carboxylates serve as intermediates for terpene-derived natural products like platencin. The hydroxymethyl group is critical for late-stage oxidations or glycosylation in antibiotic synthesis .

Q. What are the stability and storage considerations for this compound?

  • Stability : Susceptible to ester hydrolysis under prolonged exposure to moisture. Store under inert atmosphere (N₂/Ar) at –20°C.
  • Safety : While no specific GHS hazards are reported for analogous compounds, standard PPE (gloves, goggles) is recommended during handling .

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